molecular formula C14H20N2O B187703 4-(Aminomethyl)-N-cyclohexylbenzamide CAS No. 172735-66-9

4-(Aminomethyl)-N-cyclohexylbenzamide

Cat. No. B187703
CAS RN: 172735-66-9
M. Wt: 232.32 g/mol
InChI Key: IFXZSNPECKQERD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-cyclohexylbenzamide (AMC) is an organic compound with a wide range of applications in the scientific research and pharmaceutical industries. It is a cyclic amide derived from the cyclic amine cyclohexanamine, and is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). AMC has been studied for its potential use in treating various neurological and psychiatric disorders, and in the development of new drugs. In addition, AMC has been used in several laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

4-(Aminomethyl)-N-cyclohexylbenzamide has been studied for its potential use in treating various neurological and psychiatric disorders. In particular, it has been studied for its potential use in the treatment of epilepsy, anxiety, depression, and schizophrenia. In addition, 4-(Aminomethyl)-N-cyclohexylbenzamide has been used in laboratory experiments to study its biochemical and physiological effects. For example, 4-(Aminomethyl)-N-cyclohexylbenzamide has been used to study the effects of GABA on neuronal excitability, as well as to study the effects of various drugs on the central nervous system.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It is likely that the compound interacts with its targets through binding interactions . The nature of these interactions and the resulting changes at the molecular level are subject to ongoing research.

Biochemical Pathways

Similar compounds have been found to influence various metabolic and signaling pathways

Pharmacokinetics

A related compound showed different pharmacokinetic properties when administered intravenously versus orally . More research is needed to understand the ADME properties of 4-(Aminomethyl)-N-cyclohexylbenzamide and their impact on its bioavailability.

Result of Action

Similar compounds have shown various biological effects, such as antimicrobial activity

Action Environment

Similar compounds have shown varying efficacy under different environmental conditions . More research is needed to understand how environmental factors influence the action of this compound.

Advantages and Limitations for Lab Experiments

The use of 4-(Aminomethyl)-N-cyclohexylbenzamide in laboratory experiments has several advantages. First, it is a relatively simple compound to synthesize, making it a cost-effective option for research. In addition, 4-(Aminomethyl)-N-cyclohexylbenzamide is non-toxic and has a low potential for side effects, making it a safe option for laboratory experiments. However, the use of 4-(Aminomethyl)-N-cyclohexylbenzamide in laboratory experiments also has some limitations. For example, it is not very soluble in water and is therefore not suitable for use in experiments involving aqueous solutions.

Future Directions

Given the potential of 4-(Aminomethyl)-N-cyclohexylbenzamide to treat various neurological and psychiatric disorders, there are several potential future directions for research into this compound. One potential direction is to further study the mechanism of action of 4-(Aminomethyl)-N-cyclohexylbenzamide and to identify new targets for its action. In addition, there is potential to study the effects of 4-(Aminomethyl)-N-cyclohexylbenzamide in combination with other drugs or compounds in order to increase its efficacy. Finally, further research into the biochemical and physiological effects of 4-(Aminomethyl)-N-cyclohexylbenzamide could lead to the development of new drugs or treatments for neurological and psychiatric disorders.

Synthesis Methods

4-(Aminomethyl)-N-cyclohexylbenzamide can be synthesized in several different ways. The most common method is by the reaction of cyclohexanamine with ethyl chloroformate in the presence of an acid catalyst. This reaction yields the cyclic amide intermediate, which is then reacted with an amine to form the final product. Other methods of synthesis include the reaction of cyclohexanamine with an amide or a carboxylic acid in the presence of a base catalyst, or the reaction of cyclohexanamine with an aldehyde or ketone in the presence of an acid catalyst.

properties

IUPAC Name

4-(aminomethyl)-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXZSNPECKQERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-N-cyclohexylbenzamide

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